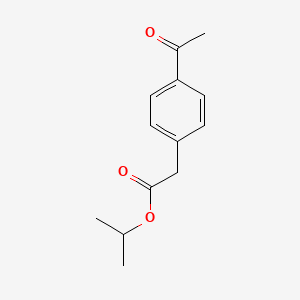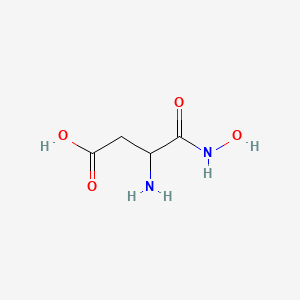
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones Fluorenones are aromatic ketones derived from fluorene, characterized by a carbonyl group attached to the fluorene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzene and fluorene.
Chlorination: The first step involves the chlorination of fluorene to introduce a chlorine atom at the 3-position. This can be achieved using reagents like chlorine gas or sulfuryl chloride in the presence of a catalyst such as iron(III) chloride.
Friedel-Crafts Acylation: The chlorinated fluorene undergoes Friedel-Crafts acylation with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the 3,4-dichlorophenyl group at the 2-position of the fluorene ring.
Oxidation: The final step involves the oxidation of the resulting intermediate to form the fluorenone structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products may include alcohols or hydrocarbons.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives or nitro compounds.
科学的研究の応用
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.
類似化合物との比較
Similar Compounds
2-(3,4-Dichlorophenyl)-9h-fluoren-9-one: Similar structure but lacks the chlorine atom at the 3-position.
3-Chloro-9h-fluoren-9-one: Similar structure but lacks the 3,4-dichlorophenyl group.
2-Phenyl-9h-fluoren-9-one: Similar structure but lacks the chlorine atoms.
Uniqueness
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one is unique due to the presence of both the 3-chloro and 3,4-dichlorophenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
7145-64-4 |
|---|---|
分子式 |
C19H9Cl3O |
分子量 |
359.6 g/mol |
IUPAC名 |
3-chloro-2-(3,4-dichlorophenyl)fluoren-9-one |
InChI |
InChI=1S/C19H9Cl3O/c20-16-6-5-10(7-18(16)22)13-8-15-14(9-17(13)21)11-3-1-2-4-12(11)19(15)23/h1-9H |
InChIキー |
LSYUQLMBZJRJKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


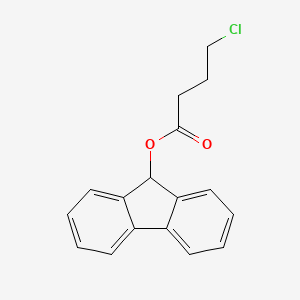
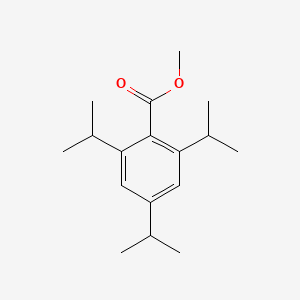

![12-[(5Z)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B13140271.png)
![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)
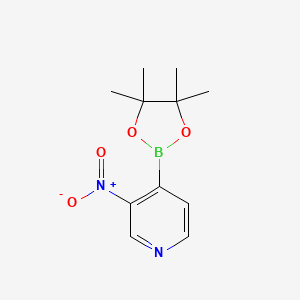
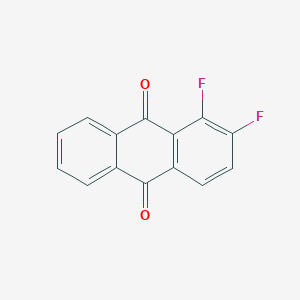

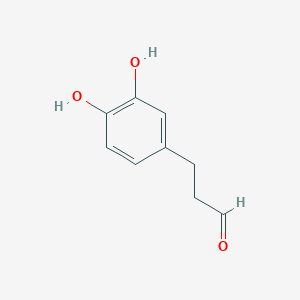


![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)
